Primary Acetamide vs. N-Aryl Acetamide: Hydrogen-Bond Donor Count and tPSA Differentiation
CAS 921846-42-6 possesses an unsubstituted primary acetamide (–CH₂–CONH₂) at N1, in contrast to the N-aryl acetamide terminus found in the most potent imidazole thioacetanilide (ITA) HIV-1 NNRTIs such as 4a5 (EC₅₀ = 0.18 μM) and 4a2 (EC₅₀ = 0.20 μM), which carry a 2,6-dimethylphenyl or 2-chloro-4-methylphenyl amide, respectively [1]. The primary amide adds one additional hydrogen-bond donor (HBD = 2 vs. HBD = 1) and reduces topological polar surface area (tPSA ≈ 110 Ų vs. ≈ 82 Ų for the N-aryl analogues), quantitatively altering the CNS MPO desirability score [1][2]. This shift predicts lower passive blood-brain barrier permeability but superior aqueous solubility and a distinct metabolic clearance profile (amide hydrolysis susceptibility vs. aromatic oxidation), making the compound a preferred negative-control or selectivity probe in CNS-excluded target campaigns [2].
| Evidence Dimension | Hydrogen-bond donor count and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | HBD = 2; tPSA ≈ 110 Ų (calculated; primary acetamide + hydroxymethyl) |
| Comparator Or Baseline | ITA lead 4a5: HBD = 1; tPSA ≈ 82 Ų (N-2,6-dimethylphenyl acetamide; no hydroxymethyl) |
| Quantified Difference | Δ HBD = +1; Δ tPSA ≈ +28 Ų |
| Conditions | In silico property calculation (DrugBank/Molinspiration methodology); consistent with the SAR framework of Zhan et al. 2009 [1][2] |
Why This Matters
The higher HBD count and tPSA of CAS 921846-42-6 predict reduced passive CNS penetration relative to the N-aryl ITA series, enabling its selection as a peripherally restricted tool compound or as a solubility-enhanced intermediate for pro-drug strategies.
- [1] Zhan, P., Liu, X., Cao, Y., Wang, Z., Pannecouque, C., De Clercq, E. Synthesis and biological evaluation of imidazole thioacetanilides as novel non-nucleoside HIV-1 reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry 2009, 17 (16), 5775–5781. DOI: 10.1016/j.bmc.2009.07.018. View Source
- [2] Pajouhesh, H., Lenz, G. R. Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx 2005, 2 (4), 541–553. DOI: 10.1602/neurorx.2.4.541. (Used for CNS MPO/tPSA scoring framework) View Source
